3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
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Overview
Description
3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of hydrazine with carbon disulfide to form a dithiocarbazate, which is then cyclized with an appropriate aldehyde to form the triazole ring. The chlorophenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, while the prop-2-en-1-yl group is added via an alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The chlorophenyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. The prop-2-en-1-yl group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-1,2,4-triazole
- 2-(2-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole
- 3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-triazoline
Uniqueness
3-{[(2-chlorophenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to the presence of the sulfanyl group, which can undergo various chemical transformations, enhancing its versatility in synthetic chemistry. The combination of chlorophenyl and fluorophenyl groups also provides a unique electronic environment, potentially leading to distinct biological activities .
Properties
Molecular Formula |
C18H15ClFN3S |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C18H15ClFN3S/c1-2-11-23-17(13-7-9-15(20)10-8-13)21-22-18(23)24-12-14-5-3-4-6-16(14)19/h2-10H,1,11-12H2 |
InChI Key |
DFWGHJHWNRBKEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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